molecular formula C19H25N3O4 B2786981 N-(2-ethoxyphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide CAS No. 850477-35-9

N-(2-ethoxyphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide

Cat. No. B2786981
CAS RN: 850477-35-9
M. Wt: 359.426
InChI Key: JRFZQMSKTVPVCB-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide, also known as EMD-386088, is a novel compound that has been extensively studied in recent years due to its potential therapeutic applications. This compound belongs to the class of spirocyclic piperidine derivatives and has shown promising results in various preclinical studies.5]decan-3-yl)acetamide.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide involves its interaction with the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in various cellular processes, including calcium signaling, lipid metabolism, and ion channel regulation. The compound has been shown to modulate the activity of the sigma-1 receptor, which results in the modulation of various cellular processes.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide has been shown to exhibit various biochemical and physiological effects. The compound has been shown to reduce neuropathic pain in animal models by modulating the activity of the sigma-1 receptor. It has also been shown to exhibit antidepressant and anxiolytic effects in animal models. The compound has been shown to reduce drug-seeking behavior in animal models of drug addiction.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-ethoxyphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide in lab experiments is its high affinity for the sigma-1 receptor, which makes it a potential candidate for the development of novel drugs for the treatment of various neurological and psychiatric disorders. However, one of the limitations of using this compound is its low solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-(2-ethoxyphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide. One of the directions is to develop novel analogs of this compound with improved solubility and pharmacokinetic properties. Another direction is to investigate the potential therapeutic applications of this compound in other diseases, such as cancer and Alzheimer's disease. Further studies are also needed to elucidate the exact mechanism of action of this compound and its interaction with the sigma-1 receptor.

Synthesis Methods

The synthesis method of N-(2-ethoxyphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide involves the reaction of 2-amino-5-methylpyridine with ethyl 2-bromoacetate in the presence of potassium carbonate to obtain ethyl 2-(5-methylpyridin-2-ylamino)acetate. This intermediate is then reacted with 2-ethoxybenzaldehyde in the presence of sodium hydride to obtain the final product, N-(2-ethoxyphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in preclinical studies for the treatment of neuropathic pain, depression, anxiety, and drug addiction. The compound has been shown to exhibit a high affinity for the sigma-1 receptor, which is a potential target for the treatment of various neurological and psychiatric disorders.

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4/c1-3-26-15-7-5-4-6-14(15)20-16(23)12-22-17(24)19(21-18(22)25)10-8-13(2)9-11-19/h4-7,13H,3,8-12H2,1-2H3,(H,20,23)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRFZQMSKTVPVCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C(=O)C3(CCC(CC3)C)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide

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